molecular formula C19H24N6O2 B608917 DprE1-IN-2

DprE1-IN-2

货号: B608917
分子量: 368.4 g/mol
InChI 键: BLNAAWXUNQHVNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DprE1-IN-2 is a potent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. This compound has shown significant potential in the treatment of tuberculosis, particularly against drug-resistant strains of Mycobacterium tuberculosis .

作用机制

Target of Action

The primary target of DprE1-IN-2 is Decaprenylphosphoryl-β-d-ribose 2′-epimerase 1 (DprE1) . DprE1 is a flavoprotein that plays a crucial role in mycobacterial cell wall biosynthesis . It is involved in the synthesis of Araf molecules, which are the building blocks in the synthesis of lipoarabinomannans and arabinogalactans .

Mode of Action

This compound acts as an effective inhibitor of DprE1 . It interacts with DprE1, blocking its function and thereby inhibiting the synthesis of Araf molecules . This disruption in the biosynthesis of key components of the mycobacterial cell wall leads to a halt in the growth and persistence of the bacteria .

Biochemical Pathways

DprE1 is part of a biochemical pathway that synthesizes the unique arabinose precursor for lipoarabinomannan and arabinogalactan, essential building blocks of the mycobacterial cell wall . DprE1 is a FAD-dependent enzyme that converts DPR to decaprenylphosphoryl-2-keto-β-d-erythro-pentofuranose (DPX) by oxidation. DPX is then further reduced to DPA in the presence of decaprenylphosphoryl-D-2-keto-erythro-pentose reductase (DprE2) .

Result of Action

The inhibition of DprE1 by this compound disrupts the biosynthesis of key components of the mycobacterial cell wall . This leads to a halt in the growth and persistence of the bacteria , making this compound a potential candidate for anti-tubercular drug discovery .

Action Environment

The action of this compound is influenced by the environment within the mycobacterial cell wall where DprE1 is located . The effectiveness of this compound may also be influenced by factors such as the presence of other drugs, the patient’s health status, and the presence of drug-resistant strains of Mycobacterium tuberculosis

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DprE1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods is also common in industrial settings .

化学反应分析

Types of Reactions

DprE1-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .

科学研究应用

High-Throughput Screening and Virtual Screening

Recent studies have utilized high-throughput screening (HTS) and virtual screening techniques to identify novel DprE1 inhibitors. For instance, researchers have screened large compound libraries from databases such as ChEMBL to find candidates with high binding affinities to DprE1. Molecular docking studies have indicated that compounds like C6 show promising ΔG values, suggesting strong interactions with the enzyme .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing DprE1 inhibitors. By modifying chemical scaffolds, researchers have developed more potent derivatives with improved pharmacokinetic profiles. For example, benzothiazole derivatives have shown significant activity against both MDR and XDR strains .

In Silico Modeling

In silico approaches, including 3D-QSAR modeling and molecular dynamics simulations, have been employed to predict the efficacy and stability of DprE1 inhibitors. These models help in understanding how structural modifications can enhance binding affinity and therapeutic effectiveness while minimizing side effects .

Clinical Development

Several DprE1 inhibitors derived from research, such as Macozinone (PBTZ-169) and BTZ-043, are currently undergoing clinical trials. These compounds have demonstrated superior efficacy against resistant strains and are considered potential game-changers in TB treatment .

Case Studies

Study Findings Implications
Study on MacozinoneShowed MIC values as low as 0.65 nM against MtbSupports clinical development for MDR TB
Virtual Screening of ChEMBL CompoundsIdentified C6 with high binding affinity (-41.28 kcal/mol)Potential lead for further drug development
SAR Analysis of Benzothiazole DerivativesEnhanced potency against XDR strainsIndicates structural modifications can yield effective drugs

相似化合物的比较

DprE1-IN-2 is unique among DprE1 inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its lower IC50 value, indicating higher potency compared to some of these similar compounds .

生物活性

Introduction

DprE1-IN-2 is a compound targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of mycobacterial cell walls, particularly in Mycobacterium tuberculosis (Mtb). This enzyme catalyzes the conversion of decaprenylphosphoryl-D-ribose to decaprenylphosphoryl-D-arabinose, a critical step in the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell envelope. The inhibition of DprE1 has emerged as a promising strategy for developing new anti-tuberculosis therapies.

DprE1 catalyzes a unique epimerization reaction, making it a crucial target for drug development. The enzyme's activity is vital for the synthesis of arabinans, which are integral to the structural integrity of the mycobacterial cell wall. Inhibitors like this compound aim to disrupt this process, leading to impaired cell wall synthesis and ultimately bacterial death.

Structure-Activity Relationship (SAR)

The development of DprE1 inhibitors, including this compound, has been guided by SAR studies. These studies have identified key structural features that enhance binding affinity and biological activity. Notably, compounds with specific heterocyclic scaffolds have demonstrated significant inhibitory effects against DprE1.

Biological Activity Data

Research has shown that various DprE1 inhibitors exhibit potent activity against Mtb. Below is a summary table of notable compounds along with their minimum inhibitory concentrations (MICs) and cytotoxicity profiles:

Compound MIC (µM) Cytotoxicity (IC50 µM) Notes
This compound1.25>100Effective against Mtb; low cytotoxicity .
Macozinone0.65127Superior in vitro efficacy; advanced to clinical trials .
BTZ-0430.5>100Early-stage clinical development .
PBTZ-1690.65127Improved formulation of BTZ-043; promising results .

Case Studies

Case Study 1: In Silico Screening

An integrated approach using molecular docking and pharmacophore modeling was employed to identify potential DprE1 inhibitors. In this study, this compound was identified as a lead compound with favorable binding interactions and stability during molecular dynamics simulations .

Case Study 2: In Vitro Efficacy

In vitro studies demonstrated that this compound effectively inhibited Mycobacterium smegmatis, showcasing its potential for treating tuberculosis. The compound exhibited an MIC of 1.25 µM, indicating strong antibacterial activity while maintaining a high safety profile against mammalian cells .

Case Study 3: Resistance Mechanisms

Research into resistance mechanisms associated with DprE1 inhibitors revealed that mutations in the dprE1 gene could lead to decreased susceptibility to these compounds. Understanding these mechanisms is crucial for developing next-generation inhibitors that can overcome resistance .

属性

IUPAC Name

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAAWXUNQHVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。